molecular formula C14H24O B8802886 2-Buten-1-ol, 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-

2-Buten-1-ol, 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-

Cat. No. B8802886
M. Wt: 208.34 g/mol
InChI Key: KHQDWCKZXLWDNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05874649

Procedure details

The reaction was carried out in the same manner as in Example 1, except that 2.18 g (10 mmol) of sec-butoxyaluminum diisopropylate was used instead of aluminum isopropylate, and 10.3 g (50 mmol) of 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-al was used instead of 2-methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-al. After 5 hours, according to GLC analysis, 60% of 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol was obtained (corresponding to 87% selectivity for conversion of the aldehyde as the starting material).
Name
sec-butoxyaluminum
Quantity
2.18 g
Type
reactant
Reaction Step One
Name
aluminum isopropylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-al
Quantity
10.3 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O[Al])(CC)C.CC([O-])C.CC([O-])C.CC([O-])C.[Al+3].[CH2:20]([C:22](=[CH:25][CH2:26][CH:27]1[CH2:31][CH:30]=[C:29]([CH3:32])[C:28]1([CH3:34])[CH3:33])[CH:23]=[O:24])[CH3:21]>>[CH2:20]([C:22](=[CH:25][CH2:26][CH:27]1[CH2:31][CH:30]=[C:29]([CH3:32])[C:28]1([CH3:33])[CH3:34])[CH2:23][OH:24])[CH3:21] |f:1.2.3.4,^3:2|

Inputs

Step One
Name
sec-butoxyaluminum
Quantity
2.18 g
Type
reactant
Smiles
C(C)(CC)O[Al]
Step Two
Name
aluminum isopropylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)[O-].CC(C)[O-].CC(C)[O-].[Al+3]
Step Three
Name
2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-al
Quantity
10.3 g
Type
reactant
Smiles
C(C)C(C=O)=CCC1C(C(=CC1)C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)C(CO)=CCC1C(C(=CC1)C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05874649

Procedure details

The reaction was carried out in the same manner as in Example 1, except that 2.18 g (10 mmol) of sec-butoxyaluminum diisopropylate was used instead of aluminum isopropylate, and 10.3 g (50 mmol) of 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-al was used instead of 2-methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-al. After 5 hours, according to GLC analysis, 60% of 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol was obtained (corresponding to 87% selectivity for conversion of the aldehyde as the starting material).
Name
sec-butoxyaluminum
Quantity
2.18 g
Type
reactant
Reaction Step One
Name
aluminum isopropylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-al
Quantity
10.3 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O[Al])(CC)C.CC([O-])C.CC([O-])C.CC([O-])C.[Al+3].[CH2:20]([C:22](=[CH:25][CH2:26][CH:27]1[CH2:31][CH:30]=[C:29]([CH3:32])[C:28]1([CH3:34])[CH3:33])[CH:23]=[O:24])[CH3:21]>>[CH2:20]([C:22](=[CH:25][CH2:26][CH:27]1[CH2:31][CH:30]=[C:29]([CH3:32])[C:28]1([CH3:33])[CH3:34])[CH2:23][OH:24])[CH3:21] |f:1.2.3.4,^3:2|

Inputs

Step One
Name
sec-butoxyaluminum
Quantity
2.18 g
Type
reactant
Smiles
C(C)(CC)O[Al]
Step Two
Name
aluminum isopropylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)[O-].CC(C)[O-].CC(C)[O-].[Al+3]
Step Three
Name
2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-al
Quantity
10.3 g
Type
reactant
Smiles
C(C)C(C=O)=CCC1C(C(=CC1)C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)C(CO)=CCC1C(C(=CC1)C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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